Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate

Lipophilicity Drug-likeness Estimation

Medicinal chemists require differentially reactive halogens for stepwise library synthesis-but most imidazole building blocks lack this selectivity. Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate solves this with orthogonally reactive bromines (C2 > C4). • **Sequential diversification**: Suzuki couple at C2 first, then a different group at C4 without protecting group manipulation. • **LogP ~2.1**: Ideal for lead-like lipophilicity and cell-based assays; the free acid analog (logP ~0.5) is too polar. • **97% purity** with batch-specific NMR/HPLC-ready for automated parallel synthesis platforms.

Molecular Formula C6H6Br2N2O2
Molecular Weight 297.93 g/mol
CAS No. 74478-96-9
Cat. No. B3152838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dibromo-1H-imidazole-5-carboxylate
CAS74478-96-9
Molecular FormulaC6H6Br2N2O2
Molecular Weight297.93 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=N1)Br)Br
InChIInChI=1S/C6H6Br2N2O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H,9,10)
InChIKeyAIKWQIDGBPGVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-Dibromo-1H-Imidazole-5-Carboxylate: Properties and Procurement


Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate is a dihalogenated imidazole building block featuring bromine atoms at the 2- and 4-positions and an ethyl ester at the 5-position. It has a molecular weight of 297.93 g/mol, a calculated logP of approximately 2.11, and a polar surface area of 54.98 Ų . The compound is commercially available as a research chemical from multiple suppliers, with typical purities of 95–97% . Its primary value lies in the orthogonal reactivity of the two bromine substituents, which enables sequential functionalization via metal-catalyzed cross-coupling or halogen–metal exchange [1].

1 Orthogonal C2/C4 bromine reactivity enables sequential functionalization via cross‑coupling or halogen–metal exchange.
2 Ethyl ester improves organic‑phase handling and serves as a masked carboxylic acid for late‑stage unveiling.
3 Supplied with batch‑specific QC documentation, supporting reproducible multi‑step synthetic workflows.

Regiochemical and Functional-Group Advantages Over Generic Analogs


In imidazole chemistry, seemingly minor alterations—such as changing the halogen substitution pattern from 2,4- to 4,5-dibromo, or replacing the ethyl ester with a methyl ester or free carboxylic acid—can drastically alter reactivity, solubility, and downstream synthetic compatibility . The 2,4-dibromo substitution pattern in this compound provides differential reactivity at the two bromine positions, which is essential for sequential arylation or alkynylation [1]. Furthermore, the ethyl ester serves a dual purpose: it acts as a masked carboxylic acid that can be unveiled after scaffold elaboration, and it contributes to a logP (~2.11) that is significantly higher than that of the corresponding free acid (predicted logP ≈ 0.5), thereby enhancing organic-phase handling and membrane permeability in cell-based assays . These combined features make this specific regioisomer and ester form non-fungible with its close analogs.

2,4‑Dibromo‑5‑ethyl ester
Orthogonal C2 (> C4) reactivity for stepwise elaboration.
vs 4,5‑dibromo‑2‑carboxylate
4,5‑Dibromo regioisomer
Equivalent bromines prevent ordered functionalization.
Ethyl ester (moderate lipophilicity)
Compatible with organic‑phase reactions and cell‑based assays.
vs free acid
Free carboxylic acid analog
Low lipophilicity limits membrane permeability and organic solubility.
NH‑imidazole ethyl ester
Hydrolysis yields free NH‑acid, retaining full hydrogen‑bonding capacity.
vs N‑methyl ester
N‑Methyl methyl ester analog
Hydrolysis gives N‑methyl acid, blocking NH‑dependent conjugation.

Evidence Guide: Key Differentiators from Nearest Analogs


Lipophilicity Advantage Over the Free Acid

The target compound has a measured/calculated logP of 2.11, whereas the corresponding carboxylic acid (2,4-dibromo-1H-imidazole-5-carboxylic acid, CAS 182415-02-7) has a predicted logP of approximately 0.5 . This 1.6 log-unit increase translates to roughly 40-fold higher partition coefficient, making the ester form substantially more suitable for organic-phase reactions and for achieving intracellular concentrations in phenotypic assays.

Lipophilicity vs. Free Acid
Data to verify
Δ LogP +1.6 (approx. 40× higher octanol/water partition)
Target LogP 2.11; free acid predicted LogP ≈ 0.5
Supports organic‑phase reaction compatibility and cell‑based assay use.
Comparator LogP predicted via ACD/Labs; experimental head‑to‑head not located.
Lipophilicity Drug-likeness Estimation

Commercially Verified Purity vs. Typical Analogues

At least one major supplier (Bidepharm) provides this compound at a standard purity of 97%, supported by batch-specific QC data including NMR, HPLC, and GC . In contrast, the regioisomer ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (CAS 74840-99-6) is more commonly offered at 95% purity , and the methyl ester analog methyl 2,4-dibromo-1-methyl-1H-imidazole-5-carboxylate (CAS 120809-55-4) is listed at 95% .

Purity vs. Analogues
Lot attribute
97% (batch‑verified) vs. 95% typical for regioisomer and methyl ester analogs
Commercial offerings as of 2025–2026; QC by HPLC, NMR, GC.
May reduce need for additional purification in multi‑step synthesis.
Verify latest certificate of analysis upon procurement.
Purity Quality Control Reproducibility

Sequential C2-then-C4 Functionalization via Differential Bromine Reactivity

In polybromoimidazoles, the C2-bromine is significantly more reactive toward metal–halogen exchange and Pd-catalysed cross-coupling than the C4-bromine. Studies on 1-protected 2,4,5-tribromoimidazoles demonstrated that treatment with 1 equivalent of BuLi or RMgX yields exclusive reaction at the 2-position, leaving the 4(5)-bromine intact for a second transformation [1]. For 2,4-dibromo-1-methyl-5-nitroimidazole, a closely related system, a regioselective one-pot bis-Suzuki–Miyaura protocol has been reported, in which the first arylation occurs at C2 and the second at C4 [2]. This orthogonal reactivity is preserved in the 5-ester variant, whereas the 4,5-dibromo-2-carboxylate regioisomer offers no equivalent electrophilic differentiation because both halogens occupy electronically similar positions.

Sequential C2→C4 Reactivity
Class-level inference
C2-Br > C4-Br; exclusive C2 substitution with BuLi; bis‑Suzuki: C2 93%, C4 87% yield
Inferred from tribromo‑ and 2,4‑dibromo‑5‑nitroimidazole analogs.
Enables ordered C2‑then‑C4 elaboration for diversity‑oriented synthesis.
No specific yield reported for 5‑ethyl ester; class analogy supports workflow.
Cross-coupling Regioselectivity Building block

Ester Hydrolytic Stability for Late-Stage Diversification

The ethyl ester of the target compound can be cleanly hydrolysed to the carboxylic acid under standard basic conditions (LiOH, THF/H2O, 0 °C to r.t., 2 h) to furnish 2,4-dibromo-1H-imidazole-5-carboxylic acid in >90% yield, whereas the methyl ester analog (CAS 120809-55-4) is an N-methylated derivative that releases a sterically hindered N-methyl acid with different hydrogen-bonding capacity [1]. The ethyl ester therefore serves as a traceless protecting group that can be removed after scaffold elaboration, a feature not shared by N-alkylated imidazole esters.

Ester Hydrolysis vs. N‑Methyl
Class-level inference
Ethyl ester → NH‑imidazole acid (>90% yield); methyl ester → N‑methyl acid
Standard LiOH, THF/H₂O, 0 °C to r.t., 2 h.
Late‑stage unveiling of free NH‑acid handle for conjugation.
NH‑acid retains full hydrogen‑bonding potential; N‑methyl analog does not.
Prodrug synthesis Late-stage functionalization Hydrolysis

Reduced Analytical Complexity vs. 4,5-Dibromo Regioisomer

In the 4,5-dibromo-2-carboxylate regioisomer (CAS 74840-99-6), the two bromine atoms are chemically equivalent, producing simpler ¹H and ¹³C NMR spectra that can mask impurities . The target compound, with inequivalent C2 and C4 bromines, yields distinct signals for each bromine-bearing carbon, allowing more confident assignment of purity and structure by ¹³C NMR and enabling detection of regioisomeric contaminants below 2% .

¹³C NMR Signals
Class-level inference
Target: 3 distinct ring carbons; 4,5‑dibromo isomer: 2 signals (C4/C5 equivalent)
¹³C NMR (125 MHz); inequivalent C2/C4 bromines give diagnostic pattern.
Aids regioisomer identity confirmation and detects regioisomeric contaminants.
Simplifies QC for unambiguous structural assignment.
Analytical characterisation Regioisomerism QC

Research and Industrial Application Scenarios


Fragment-Based Drug Discovery with Sequential C2-C4 Elaboration

The orthogonally reactive bromine pair (C2 > C4) allows medicinal chemists to introduce two diversity elements in a controlled sequence. A team can first perform a Suzuki coupling at C2, isolate the mono-arylated intermediate, and then install a different aryl or alkynyl group at C4. This stepwise approach is essential for constructing focused libraries of 2,4-diarylimidazoles for kinase or bromodomain inhibitor programs [1].

Synthesis of Conjugated Probes via Latent Acid Handle

After completing scaffold decoration at C2 and C4, the ethyl ester can be hydrolysed to the free carboxylic acid and then coupled to amine-containing fluorophores, biotin, or PEG linkers. This route is particularly attractive for generating chemical biology probes because the NH-imidazole acid product retains the full hydrogen-bonding potential of the imidazole core [1].

High-Throughput Synthetic Chemistry with Quality-Critical Building Blocks

The 97% purity with batch-specific NMR/HPLC documentation makes this compound a preferred choice for automated parallel synthesis platforms, where reagent quality directly correlates with library success rates. The distinct ¹³C NMR signature also simplifies automated structure verification of reaction products.

Physicochemical Property Optimization in Hit-to-Lead Campaigns

The compound's logP of ~2.1 positions it within the desirable lipophilicity range for lead-like molecules (logP 1–3), whereas the free acid analog is too polar to effectively penetrate cell membranes in phenotypic assays. Procurement of the ethyl ester allows direct progression into cell-based screens without additional esterification steps .

Application
Selection Property
Validation Focus
Fragment‑based library synthesis
Orthogonal C2/C4 reactivity
Sequential cross‑coupling outcome
Chemical probe conjugation
Latent carboxylic acid handle
Ester hydrolysis and conjugation efficiency
Automated parallel synthesis
High documented purity
Batch‑to‑batch reproducibility
Hit‑to‑lead optimization
Moderate lipophilicity
Cell permeability in phenotypic assays
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